molecular formula C5H2BrFIN B596504 3-Bromo-5-fluoro-2-iodopyridine CAS No. 1256806-95-7

3-Bromo-5-fluoro-2-iodopyridine

Cat. No.: B596504
CAS No.: 1256806-95-7
M. Wt: 301.885
InChI Key: CWWQFJQUFJTUGG-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-iodopyridine is a versatile and valuable halogenated pyridine building block in chemical synthesis. Its primary research value lies in its application in cross-coupling reactions, such as the Heck coupling, to create more complex structures . The presence of three distinct halogens (bromine, iodine, and fluorine) on the pyridine ring allows for selective, sequential functionalization, making it a powerful intermediate for constructing targeted molecules in medicinal chemistry and materials science . This compound is instrumental in the synthesis of novel pharmaceutical candidates and agrochemicals, serving as a core scaffold for further derivatization . Researchers utilize this compound to introduce a multi-halogenated pyridine moiety into larger molecular architectures, facilitating the exploration of new chemical space in drug discovery programs. The fluorine atom, in particular, can be used to modulate the molecule's electronic properties, lipophilicity, and metabolic stability. Strictly for research and development purposes.

Properties

IUPAC Name

3-bromo-5-fluoro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-4-1-3(7)2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWQFJQUFJTUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Rearrangement Strategy

This method leverages halogen dance reactions to reposition halogens on the pyridine ring. Starting with 5-bromo-2-chloro-4-fluoropyridine , magnesiation at the C3 position using iPrMgCl·LiCl generates a transient magnesium intermediate. Trapping with iodine electrophiles installs the iodine atom at the 2-position, yielding the target compound.

Reaction Scheme:
5-Bromo-2-chloro-4-fluoropyridineiPrMgCl\cdotpLiClTHFMg-intermediateI23-Bromo-5-fluoro-2-iodopyridine\text{5-Bromo-2-chloro-4-fluoropyridine} \xrightarrow[\text{iPrMgCl·LiCl}]{\text{THF}} \text{Mg-intermediate} \xrightarrow{\text{I}_2} \text{this compound}

Optimization Insights

  • Temperature Control: Reactions performed at -40°C minimize side products.

  • Electrophile Choice: Iodine (I₂) or N-iodosuccinimide (NIS) ensures efficient trapping.

ParameterOptimal ConditionYieldSource
MetallationiPrMgCl·LiCl, THF, -40°C60–65%
IodinationI₂, 0°C to RT70–75%

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Industrial production employs continuous flow reactors to enhance efficiency and scalability. Halogenation steps are conducted under pressurized conditions with precise temperature control (20–50°C), reducing reaction times from hours to minutes.

Purification Techniques

  • Chromatography: Silica gel chromatography with hexane/ethyl acetate (4:1) achieves >95% purity.

  • Crystallization: Recrystallization from dichloromethane/hexane mixtures yields high-purity crystals.

ProcessConditionsPuritySource
Continuous FluorinationTBAF, DMF, 25°C, 10 min98%
RecrystallizationDCM/Hexane (1:3), -20°C99%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Diazonium SaltHigh selectivity for fluorinationMulti-step, moderate yieldsLaboratory
Halogen DanceSingle-pot, scalableRequires specialized reagentsIndustrial
Continuous FlowRapid, high throughputHigh initial setup costIndustrial

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-iodopyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Halogen-Substituted Pyridines

The compound’s properties and applications are best understood in comparison to structurally related halogenated pyridines:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Index Key Differences vs. Target Compound
3-Bromo-2-chloro-5-fluoropyridine 1211590-18-9 C₅H₂BrClFN Br (3), Cl (2), F (5) 0.76 Chlorine replaces iodine at position 2
4-Bromo-3-chloro-5-fluoropyridine 189281-48-9 C₅H₂BrClFN Br (4), Cl (3), F (5) 0.74 Bromine shifted to position 4
5-Bromo-2-fluoro-3-iodopyridine 1214376-88-1 C₅H₂BrFIN Br (5), F (2), I (3) Halogen positions swapped (Br/I)
3-Bromo-5-fluoro-2-methoxypyridine 1017782-09-0 C₆H₅BrFNO Br (3), F (5), OCH₃ (2) 0.76 Methoxy group replaces iodine

Key Observations :

  • Halogen Position : The position of iodine in 3-Bromo-5-fluoro-2-iodopyridine enhances its utility in Suzuki-Miyaura and Ullmann couplings due to iodine’s superior leaving-group ability compared to chlorine or bromine .
  • Electron Effects : Fluorine’s strong electron-withdrawing effect at position 5 directs electrophilic substitution reactions to specific ring positions, a feature shared with analogs like 4-Bromo-3-chloro-5-fluoropyridine .

Implications for this compound :

  • The fluorine atom may enhance metabolic stability and membrane permeability in drug candidates.
  • Iodine’s bulkiness could reduce off-target interactions compared to smaller halogens .

Physical and Chemical Properties

Property This compound 3-Bromo-2-chloropyridine 5-Bromo-2-chloropyridine
Melting Point (°C) Not reported 52–57 70–72
Molecular Weight (g/mol) 301.89 192.44 192.44
Halogen Reactivity High (I > Br > F) Moderate (Br, Cl) Moderate (Br, Cl)
  • Solubility: Fluorine improves solubility in polar solvents compared to non-fluorinated analogs .

Biological Activity

3-Bromo-5-fluoro-2-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring multiple halogen substituents, allows for diverse chemical reactivity and the potential to act as a precursor for biologically active molecules.

Molecular Formula: C5_5H3_3BrF I N
Molecular Weight: 297.89 g/mol
Density: 1.8 g/cm³
Boiling Point: 205 °C
Melting Point: 60-62 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Its halogen atoms can participate in nucleophilic substitutions and play a crucial role in the modulation of enzyme activities and receptor interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated pyridines can inhibit bacterial growth effectively, making them valuable in developing new antibiotics. The specific interactions of this compound with bacterial enzymes have not been fully elucidated but are believed to involve binding at active sites, leading to enzyme inhibition.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study investigated the antimicrobial effects of various halogenated pyridines, including derivatives similar to this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
  • Synthesis and Derivatives:
    • The synthesis of this compound has been explored as a precursor for creating more complex biologically active molecules. For example, derivatives synthesized from this compound showed enhanced potency against specific cancer cell lines, indicating its potential role in cancer therapy .
  • Enzyme Inhibition Studies:
    • In vitro studies demonstrated that derivatives of this compound could inhibit key enzymes involved in metabolic pathways, suggesting a mechanism for its biological activity. The halogen atoms may facilitate binding interactions that alter enzyme conformation and activity .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundThree halogens (Br, F, I)Antimicrobial, potential anticancer
3-Bromo-6-chloro-4-fluoro-pyridineTwo halogens (Br, Cl)Moderate antimicrobial activity
5-Bromo-2-chloro-4-fluoro-pyridineThree halogens (Br, Cl, F)High antimicrobial efficacy

Q & A

Basic Question

  • Ventilation : Use fume hoods to avoid inhalation (TLV for iodinated compounds: 0.1 ppm) .
  • PPE : Nitrile gloves and goggles; avoid skin contact due to potential irritation (Hazard Statement H315) .
  • Storage : Keep at 2–8°C in amber glass to prevent light-induced decomposition .

How can contradictions in reported reactivity data for halogenated pyridines be resolved?

Advanced Question
Controlled comparative studies are essential:

  • Replicate Conditions : For example, Suzuki coupling yields for 5-bromo-2-iodopyridine vary by 20% depending on Pd catalyst (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) .
  • Isolation of Intermediates : Characterize transient species (e.g., Grignard intermediates) via in situ IR spectroscopy .
  • Meta-Analysis : Cross-reference data from analogous compounds (e.g., 5-bromo-2-fluoropyridine’s bp 162–164°C vs. 5-bromo-2-iodopyridine’s mp 112–113°C ).

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